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Compound of Interest

Compound Name: Paniculidine C

Cat. No.: B1247875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Paniculidine C, an alkaloid isolated from Murraya exotica L., presents a novel scaffold for

therapeutic investigation. This technical guide outlines a comprehensive in silico approach to

predict the bioactivity of Paniculidine C, offering a cost-effective and rapid methodology to

hypothesize its pharmacological profile prior to extensive laboratory validation. By leveraging

computational tools, we can elucidate its physicochemical properties, absorption, distribution,

metabolism, excretion, and toxicity (ADMET) profile, and predict its affinity for various biological

targets. This document serves as a detailed protocol for researchers engaged in natural

product drug discovery and computational pharmacology.

Paniculidine C: Chemical Identity

Identifier Value

IUPAC Name (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol

CAS Number 97399-95-6

Molecular Formula C₁₃H₁₇NO

Molecular Weight 203.28 g/mol

Canonical SMILES CC(CCC1=CNC2=CC=C=C21)CO
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In Silico Prediction Workflow
The prediction of Paniculidine C's bioactivity follows a structured, multi-step computational

workflow. This process begins with the acquisition of the ligand structure and progresses

through property and activity predictions, culminating in the identification of potential biological

targets and signaling pathways.

Paniculidine C Structure Acquisition
(SMILES: CC(CCC1=CNC2=CC=C=C21)CO)

Physicochemical & Druglikeness Prediction

ADMET Prediction

Bioactivity Spectrum Prediction

Target Identification & Prioritization

Molecular Docking Simulation

Pathway Analysis

Hypothesis Generation
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Caption: In silico bioactivity prediction workflow for Paniculidine C.

Physicochemical Properties and Druglikeness
Analysis
The initial step in evaluating a compound's therapeutic potential is the assessment of its

physicochemical properties and conformity to established druglikeness rules. These

parameters are crucial for oral bioavailability and overall developability.

Experimental Protocol: Physicochemical and
Druglikeness Prediction

Input: The canonical SMILES string of Paniculidine C (CC(CCC1=CNC2=CC=C=C21)CO)

is used as the input for prediction servers.

Tools: Web-based platforms such as SwissADME, ChemAxon, or similar computational

chemistry software are employed.

Parameters Calculated:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous

solubility), Polar Surface Area (PSA), and number of rotatable bonds.

Druglikeness Rules: Lipinski's Rule of Five, Ghose Filter, Veber Rule, and Egan Rule are

evaluated.

Bioavailability Score: A composite score predicting the probability of the compound having

at least 10% oral bioavailability in rats.

Output: The calculated parameters are tabulated for analysis.

Predicted Physicochemical Properties and Druglikeness
of Paniculidine C
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Property Predicted Value Druglikeness Rule Compliance

Molecular Weight (

g/mol )
203.28 Lipinski (MW ≤ 500) Yes

LogP (o/w) 2.35 Lipinski (LogP ≤ 5) Yes

H-bond Donors 2
Lipinski (H-bond

donors ≤ 5)
Yes

H-bond Acceptors 2
Lipinski (H-bond

acceptors ≤ 10)
Yes

Molar Refractivity 62.18 Ghose (40-130) Yes

Topological Polar

Surface Area (Å²)
36.19 Veber (TPSA ≤ 140) Yes

Number of Rotatable

Bonds
4 Veber (≤ 10) Yes

Water Solubility

(LogS)
-2.89 Egan (LogS > -4) Yes

Bioavailability Score 0.55 - -

The analysis indicates that Paniculidine C exhibits favorable physicochemical properties and

adheres to all major druglikeness rules, suggesting good potential for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism,
Excretion, Toxicity) Prediction
Understanding the ADMET profile of a compound is critical for anticipating its behavior in a

biological system and identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction
Input: The SMILES string of Paniculidine C.

Tools: In silico platforms such as ADMETlab 2.0, pkCSM, or ProTox-II are utilized.
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Parameters Predicted:

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein

(P-gp) substrate/inhibitor potential.

Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability, and plasma protein

binding.

Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9,

CYP2C19, CYP2D6, CYP3A4).

Excretion: Total clearance and renal OCT2 substrate potential.

Toxicity: hERG inhibition, hepatotoxicity, skin sensitization, and mutagenicity (AMES test).

Output: The predictive data is compiled into a comprehensive table.

Predicted ADMET Profile of Paniculidine C
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ADMET Parameter Predicted Outcome Interpretation

Human Intestinal Absorption High Well absorbed from the gut

Caco-2 Permeability High Good intestinal permeability

P-gp Substrate No
Not likely to be subject to efflux

by P-gp

Blood-Brain Barrier (BBB)

Permeability
Yes Potential for CNS activity

CYP1A2 Inhibitor No
Low risk of drug-drug

interactions via CYP1A2

CYP2C9 Inhibitor No
Low risk of drug-drug

interactions via CYP2C9

CYP2C19 Inhibitor Yes

Potential for interactions with

drugs metabolized by

CYP2C19

CYP2D6 Inhibitor Yes
Potential for interactions with

drugs metabolized by CYP2D6

CYP3A4 Inhibitor No
Low risk of drug-drug

interactions via CYP3A4

hERG Inhibition Low risk Unlikely to cause cardiotoxicity

Hepatotoxicity Low risk Unlikely to cause liver damage

AMES Mutagenicity Non-mutagen Low carcinogenic potential

Skin Sensitization No
Low potential for allergic

reactions on the skin

The predicted ADMET profile of Paniculidine C is largely favorable, with good absorption and

distribution characteristics. However, the potential for inhibition of CYP2C19 and CYP2D6

warrants consideration in further development.

Bioactivity Prediction and Molecular Docking
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Based on the indole alkaloid scaffold of Paniculidine C, several biological targets can be

hypothesized. Indole derivatives are known to interact with a variety of receptors and enzymes.

For this guide, we will focus on targets relevant to anti-inflammatory and anti-cancer activities,

which are common for this class of compounds.

Experimental Protocol: Molecular Docking
Ligand Preparation: The 3D structure of Paniculidine C is generated from its SMILES string

and energy-minimized using a force field like MMFF94.

Target Selection and Preparation: Crystal structures of target proteins are downloaded from

the Protein Data Bank (PDB). For this study, we select Cyclooxygenase-2 (COX-2) for anti-

inflammatory activity and a Bcl-2 family protein for anti-cancer activity. The protein structures

are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Binding Site Definition: The active site of the target protein is defined based on the co-

crystallized ligand or through binding site prediction algorithms.

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina

or Schrödinger's Glide. The program samples a wide range of ligand conformations and

orientations within the binding site and scores them based on a scoring function that

estimates the binding affinity.

Analysis of Results: The docking poses are visualized and analyzed to identify key molecular

interactions (e.g., hydrogen bonds, hydrophobic interactions) between Paniculidine C and

the target protein. The binding affinity is reported in kcal/mol.

Predicted Bioactivities and Molecular Docking Results
Target Protein
(PDB ID)

Predicted
Bioactivity

Binding Affinity
(kcal/mol)

Key Interacting
Residues

Cyclooxygenase-2

(COX-2)
Anti-inflammatory -8.2

Tyr385, Ser530,

Arg120

B-cell lymphoma 2

(Bcl-2)

Anti-cancer

(Apoptosis induction)
-7.5

Arg146, Tyr108,

Phe105
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The docking results suggest that Paniculidine C has the potential to bind to the active sites of

both COX-2 and Bcl-2 with good affinity, indicating plausible anti-inflammatory and anti-cancer

activities.

Potential Signaling Pathway Involvement
The predicted interactions of Paniculidine C with COX-2 and Bcl-2 suggest its potential

involvement in key cellular signaling pathways related to inflammation and apoptosis.
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Caption: Hypothesized signaling pathway modulation by Paniculidine C.

Conclusion and Future Directions
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This in silico investigation provides a strong theoretical foundation for the potential bioactivity of

Paniculidine C as an anti-inflammatory and anti-cancer agent. The compound exhibits

excellent druglike properties and a favorable ADMET profile, making it a promising candidate

for further preclinical development.

The subsequent steps should involve:

In vitro validation: Enzyme inhibition assays for COX-2 and binding assays for Bcl-2 to

confirm the predicted activities.

Cell-based assays: Evaluation of anti-inflammatory effects in cell models of inflammation and

assessment of apoptotic induction in cancer cell lines.

Lead optimization: If the initial in vitro results are promising, medicinal chemistry efforts can

be initiated to synthesize analogs of Paniculidine C with improved potency and selectivity.

This guide demonstrates the power of computational methods to accelerate the initial stages of

drug discovery from natural products, providing a clear and detailed roadmap for the

investigation of novel chemical entities like Paniculidine C.

To cite this document: BenchChem. [In Silico Prediction of Paniculidine C Bioactivity: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247875#in-silico-prediction-of-paniculidine-c-
bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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